2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Neurotransmitter Systems and Drug Efficacy
NMDA Receptor Trafficking : Research on glutamate receptors, including NMDA receptors, highlights the importance of these receptors in synaptic physiology and potential links to psychiatric and neurological diseases. Understanding the biosynthetic pathway, transport, and membrane dynamics of NMDA receptors can provide insights into developing therapeutic strategies for brain disorders (Horak et al., 2014).
AMPA Receptor Agonists for Depression : Studies on AMPA receptor agonists, like ketamine, reveal rapid antidepressant effects, suggesting potential pathways for developing novel antidepressants. This research underscores the role of glutamate receptors in depression and the possibility of targeting these pathways with new compounds (Yang et al., 2012).
Serotonergic Signaling in Antidepressant Actions : Investigation into the serotonergic mechanisms underlying ketamine's antidepressant effects opens the door to exploring how modulation of serotonin and other neurotransmitter systems can contribute to therapeutic outcomes. This area of research highlights the complexity of neurotransmitter interactions in drug efficacy (Jardin et al., 2016).
Pharmacological Profiles and Therapeutic Windows
Ketamine and Its Metabolites : Comprehensive reviews on ketamine's pharmacology emphasize the drug's diverse therapeutic applications beyond anesthesia, including its analgesic, anti-inflammatory, and antidepressant properties. This body of work also discusses the side effects and metabolite actions, suggesting areas for developing compounds with improved safety and efficacy profiles (Zanos et al., 2018).
GluN2B-selective NMDA Receptor Antagonists : A detailed review of GluN2B-selective NMDA receptor antagonists outlines their therapeutic potential for CNS disorders. This research segment sheds light on the importance of targeting specific receptor subtypes for achieving desired therapeutic effects with fewer side effects (Liu et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-6-10(14-17-8)13-11(16)7-15-4-2-9(12)3-5-15/h6,9H,2-5,7,12H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFHSJIKKZAFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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